molecular formula C14H20 B3039558 1-Methyl-4-(3-methylcyclohexyl)benzene CAS No. 1193548-61-6

1-Methyl-4-(3-methylcyclohexyl)benzene

Cat. No. B3039558
CAS RN: 1193548-61-6
M. Wt: 188.31 g/mol
InChI Key: HQRUEACCYJTBAV-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylcyclohexyl)benzene, also known as para-menthane, is an organic compound that is commonly used in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents. This compound has been widely studied due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Heterogeneously Catalyzed Oxidations

1-Methyl-4-(3-methylcyclohexyl)benzene, through related compounds, is involved in heterogeneous catalysis. For example, in a study by Miura, Schultheis, and Griesbaum (1992), compounds like 1-methyl-3-propylbenzene, derived from 1,3-pentadiene cyclodimerization, were oxidized on a V/Mo/P/Al/Ti-oxide catalyst. These processes are crucial in producing industrial chemicals like phthalic anhydride, which have wide applications (Miura, Schultheis, & Griesbaum, 1992).

Combustion Chemistry

Methylcyclohexane, a similar compound, plays a role in combustion chemistry, which is significant for developing kinetic models of larger cycloalkanes and practical fuels. Wang et al. (2014) explored methylcyclohexane's combustion and pyrolysis, providing insights crucial for understanding the combustion of cycloalkanes, which are essential components in fuel surrogates (Wang et al., 2014).

Polymer Synthesis

1-Methyl-4-(3-methylcyclohexyl)benzene-related compounds are used in polymer synthesis. Hiorns et al. (2009) described the synthesis of macromolecules containing a high fraction of fullerene, using derivatives of cyclohexyl benzene. These novel materials show promise for photovoltaic applications, demonstrating the potential of 1-methyl-4-(3-methylcyclohexyl)benzene derivatives in advanced material science (Hiorns et al., 2009).

Photopolymerization

In the field of photopolymerization, Masuda et al. (2003) reported the polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, closely related to 1-methyl-4-(3-methylcyclohexyl)benzene. These compounds show potential for creating high-aspect-ratio nanofibers, which could be used in various nanotechnology applications (Masuda et al., 2003).

Liquid-Liquid Extraction

Salleh et al. (2019) investigated the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids, a process relevant to petrochemical industries. This research highlights the potential of 1-methyl-4-(3-methylcyclohexyl)benzene derivatives in enhancing the efficiency of industrial separation processes (Salleh et al., 2019).

properties

IUPAC Name

1-methyl-4-(3-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRUEACCYJTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-methylcyclohexyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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